![molecular formula C22H22FN5O3S B11277534 N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11277534.png)
N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine and triazine rings in the structure suggests potential biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the fluorophenyl and butanamide groups. Common reagents and conditions include:
Reagents: Fluorobenzene, triazine derivatives, butanoyl chloride, and various catalysts.
Conditions: Reactions are often carried out under inert atmosphere, with controlled temperature and pH.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves interaction with specific molecular targets. The fluorophenyl and triazine groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamid
- N-(4-Bromphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamid
Einzigartigkeit
Das Vorhandensein des Fluoratoms in N-(4-Fluorphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamid kann einzigartige Eigenschaften wie eine erhöhte metabolische Stabilität und eine verbesserte biologische Aktivität im Vergleich zu seinen Chlor- und Bromanalogen verleihen.
Eigenschaften
Molekularformel |
C22H22FN5O3S |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C22H22FN5O3S/c1-3-17(20(30)24-14-11-9-13(23)10-12-14)32-22-26-21(31)19(27-28-22)15-7-5-6-8-16(15)25-18(29)4-2/h5-12,17H,3-4H2,1-2H3,(H,24,30)(H,25,29)(H,26,28,31) |
InChI-Schlüssel |
LWVFXNWJUINEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Acetylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11277455.png)
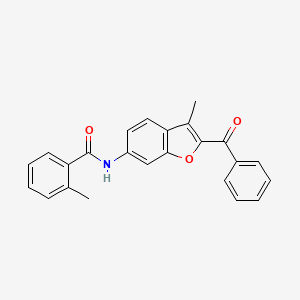
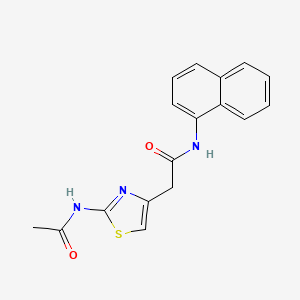
![9-(4-hydroxyphenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277481.png)
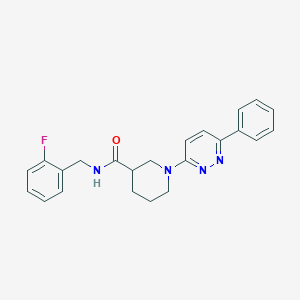

![N-(2-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)propanamide](/img/structure/B11277522.png)
![N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11277542.png)
![4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11277556.png)
![3'-(3,4-Dimethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B11277567.png)
![N-benzyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11277572.png)
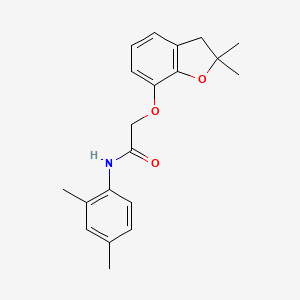
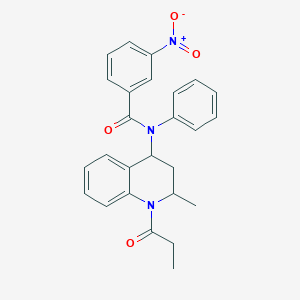
![(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B11277594.png)
